Peficitinib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

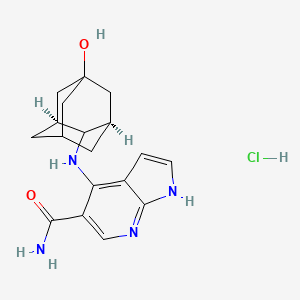

C18H23ClN4O2 |

|---|---|

Molecular Weight |

362.9 g/mol |

IUPAC Name |

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H22N4O2.ClH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?; |

InChI Key |

UQAIDWNFPWQLOC-OGTXJUTESA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Cl |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Peficitinib Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrochloride, an orally bioavailable adamantane-derived compound, is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD).[1] Approved for the treatment of rheumatoid arthritis (RA) in several countries, peficitinib represents a significant advancement in the management of autoimmune diseases.[1] This technical guide provides a comprehensive overview of the core mechanism of action of peficitinib, focusing on its molecular interactions, signaling pathway modulation, and the experimental evidence that underpins our understanding of its therapeutic effects.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The therapeutic efficacy of peficitinib is rooted in its potent inhibition of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade for a wide array of cytokines and growth factors that are pivotal in immune response and inflammation.[2][3]

The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[2] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3] Once recruited, STATs are themselves phosphorylated by the JAKs.[3] These phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the cell nucleus.[2][3] Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in inflammatory and immune responses.[3]

Peficitinib exerts its immunomodulatory effects by acting as an ATP-competitive inhibitor at the catalytic site of JAKs. By blocking the phosphorylation activity of these enzymes, peficitinib effectively halts the downstream signaling cascade.[3] This blockade prevents the phosphorylation and activation of STAT proteins, thereby inhibiting their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[3][4] The ultimate result is a reduction in the production and activity of inflammatory mediators, alleviating the symptoms of autoimmune conditions like rheumatoid arthritis.[3][5]

Visualizing the Mechanism: The JAK-STAT Pathway and Peficitinib Inhibition

The following diagram illustrates the JAK-STAT signaling pathway and the specific point of intervention by peficitinib.

Caption: Peficitinib inhibits JAK phosphorylation, blocking downstream STAT signaling.

Selectivity Profile and Potency

Peficitinib is characterized as a pan-JAK inhibitor, meaning it targets multiple members of the JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[6] However, enzymatic assays reveal a moderate selectivity for JAK3.[7][8] This broad-spectrum inhibition allows peficitinib to block signaling from a wide range of cytokines implicated in RA pathogenesis.[2] The milder inhibition of JAK2 may mitigate some hematological side effects, such as impacts on red blood cells and platelets, which are reportedly linked to more potent JAK2 inhibition.[7]

| Target Kinase | IC₅₀ (nmol/L) |

| JAK1 | 3.9[7][9] |

| JAK2 | 5.0[7][9] |

| JAK3 | 0.71[7] |

| Tyk2 | 4.8[7][9] |

| Caption: In vitro inhibitory concentrations (IC₅₀) of peficitinib against JAK family kinases. |

Experimental Protocols and Evidence

The mechanism of action of peficitinib has been elucidated through a series of in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of peficitinib against each JAK family enzyme.

-

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes were used.

-

The kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a similar kinase activity assay format.

-

Enzymes were incubated with a specific peptide substrate and ATP in the presence of varying concentrations of peficitinib.

-

The reaction was allowed to proceed for a defined period, after which it was stopped, and the amount of phosphorylated substrate was quantified.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Results: These assays demonstrated that peficitinib potently inhibits all four JAK isoforms at low nanomolar concentrations, with the highest potency observed against JAK3.[7][9]

Cellular Phospho-STAT Inhibition Assay

-

Objective: To confirm that peficitinib inhibits JAK activity within a cellular context by measuring the phosphorylation of downstream STAT proteins.

-

Methodology:

-

Human cell lines (e.g., T cells, rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS)) were cultured.[9][10]

-

Cells were pre-incubated with various concentrations of peficitinib before being stimulated with a relevant cytokine (e.g., IL-2 for T cells, IL-6 for FLS) to activate a specific JAK-STAT pathway.[9]

-

Following stimulation, cells were lysed, and protein extracts were collected.

-

Western blotting was performed using antibodies specific to the phosphorylated forms of STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5).[9]

-

The intensity of the bands corresponding to phosphorylated STATs was quantified to determine the extent of inhibition.

-

-

Results: Peficitinib was shown to inhibit the phosphorylation of STAT1, STAT3, and STAT5 in a concentration-dependent manner in RA-FLS.[10] It also inhibited IL-2-induced STAT5 phosphorylation in human lymphocytes and rat whole blood.[9]

In Vivo Efficacy in Animal Models

-

Objective: To evaluate the therapeutic efficacy of peficitinib in a preclinical model of rheumatoid arthritis.

-

Methodology:

-

An adjuvant-induced arthritis (AIA) model in rats was utilized, which mimics many features of human RA.

-

Peficitinib was administered orally once daily at various doses (e.g., 1-30 mg/kg) in both prophylactic and therapeutic regimens.[9]

-

Disease progression was monitored by measuring paw volume (swelling) and clinical arthritis scores.

-

At the end of the study, histological analysis of the joints was performed to assess inflammation, pannus formation, and bone erosion.

-

-

Results: Peficitinib demonstrated dose-dependent efficacy, significantly inhibiting the increase in paw volume and improving clinical scores in the rat AIA model.[9]

Workflow for Mechanism of Action Elucidation

The logical flow from initial discovery to clinical validation is depicted below.

Caption: Experimental workflow for characterizing peficitinib's mechanism of action.

Clinical Significance

The mechanism of peficitinib translates directly to its clinical efficacy. Phase III clinical trials (e.g., RAJ3, RAJ4) have demonstrated that peficitinib, at doses of 100 mg and 150 mg, is significantly superior to placebo in reducing the signs and symptoms of rheumatoid arthritis and suppressing joint destruction in patients with an inadequate response to conventional DMARDs or methotrexate.[11][12] The safety profile, including an increased incidence of herpes zoster, is consistent with that of other JAK inhibitors, reflecting its mechanism-based immunosuppressive effects.[1][11]

This compound is a potent, orally administered pan-JAK inhibitor with moderate selectivity for JAK3. Its core mechanism of action is the comprehensive inhibition of the JAK-STAT signaling pathway, a central node for inflammatory cytokine signaling. By blocking the phosphorylation and activation of STAT proteins, peficitinib effectively downregulates the transcription of genes involved in the inflammatory cascade that drives rheumatoid arthritis. This mechanism, validated through extensive preclinical and clinical research, establishes peficitinib as an important therapeutic option for the management of autoimmune disease.

References

- 1. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. What is Peficitinib Hydrobromide used for? [synapse.patsnap.com]

- 6. Safety and Effectiveness of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean Peficitinib Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of the oral Janus kinase inhibitor peficitinib (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study | Annals of the Rheumatic Diseases [ard.bmj.com]

- 8. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ard.bmj.com [ard.bmj.com]

Peficitinib Hydrochloride: A Comprehensive Technical Review of its JAK Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrochloride, an orally bioavailable Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune disorders, particularly rheumatoid arthritis. Its mechanism of action lies in the modulation of the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses. This technical guide provides an in-depth analysis of the selectivity profile of Peficitinib against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Understanding this selectivity is paramount for predicting both the efficacy and the potential side-effect profile of the drug. This document presents quantitative inhibitory data, detailed experimental methodologies, and visual representations of the relevant biological and experimental workflows.

Data Presentation: Peficitinib Kinase Inhibitory Activity

The inhibitory potency of this compound against the individual JAK isoforms is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for Peficitinib against JAK1, JAK2, JAK3, and TYK2 in biochemical assays.

| Kinase Target | Peficitinib IC50 (nM) |

| JAK1 | 3.9[1] |

| JAK2 | 5.0[1] |

| JAK3 | 0.7[1] |

| TYK2 | 4.8[1] |

Note: These values are derived from in vitro enzyme assays and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of the JAK inhibitor selectivity profile of Peficitinib involves rigorous in vitro biochemical and cell-based assays. Below are detailed methodologies representative of those used in the characterization of JAK inhibitors.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of Peficitinib to inhibit the enzymatic activity of purified recombinant JAK enzymes.

1. Reagents and Materials:

-

JAK Enzymes: Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.

-

Substrate: A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide or a specific peptide sequence recognized by the JAK kinase (e.g., IRS-1tide for JAK1)[2].

-

ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction.

-

Assay Buffer: Typically contains a buffering agent (e.g., HEPES), divalent cations (e.g., MgCl2, MnCl2), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA) to maintain enzyme stability and activity[3].

-

This compound: A dilution series of the compound in a suitable solvent (e.g., DMSO).

-

Detection Reagent: A system to measure kinase activity, such as:

-

ADP-Glo™ Kinase Assay (Promega): Measures the amount of ADP produced in the kinase reaction through a luminescent signal.

-

Transcreener® ADP² FP Assay (BellBrook Labs): A fluorescence polarization-based assay that detects ADP production[4].

-

Phospho-specific antibody-based detection (e.g., DELFIA®): Utilizes antibodies that specifically recognize the phosphorylated substrate[3].

-

-

Microplates: 96-well or 384-well plates suitable for the chosen detection method.

2. Assay Procedure:

-

Compound Plating: A serial dilution of this compound is prepared and dispensed into the wells of the microplate. Control wells containing DMSO vehicle are included for determining maximal enzyme activity.

-

Enzyme and Substrate Preparation: The JAK enzyme and the peptide substrate are diluted to their final concentrations in the assay buffer.

-

Kinase Reaction Initiation: The kinase reaction is initiated by adding ATP to the wells containing the enzyme, substrate, and inhibitor. A typical ATP concentration used is close to the Km value for each kinase to ensure competitive inhibition can be accurately measured[4].

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation[3][4].

-

Reaction Termination and Detection: The kinase reaction is stopped, and the detection reagent is added according to the manufacturer's instructions.

-

Data Acquisition: The signal (luminescence, fluorescence polarization, etc.) is measured using a microplate reader.

3. Data Analysis:

-

The raw data is converted to percent inhibition relative to the DMSO control.

-

The IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Cell-Based STAT Phosphorylation Assay

This assay assesses the ability of Peficitinib to inhibit JAK activity within a cellular context by measuring the phosphorylation of downstream STAT proteins.

1. Reagents and Materials:

-

Cells: A cell line that expresses the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs), or specific cell lines like TF-1 or HEL cells).

-

Cytokines: Specific cytokines are used to activate different JAK-STAT pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, GM-CSF for JAK2)[5].

-

This compound: A dilution series of the compound.

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Fixation and Permeabilization Buffers: To fix the cells and allow intracellular staining.

-

Phospho-specific STAT Antibodies: Fluorescently labeled antibodies that specifically recognize the phosphorylated forms of STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow Cytometer: For analyzing the fluorescently stained cells.

2. Assay Procedure:

-

Cell Plating and Inhibitor Treatment: Cells are plated in a 96-well plate and pre-incubated with a serial dilution of this compound for a defined period.

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.

-

Fixation and Permeabilization: After a short incubation period with the cytokine, the cells are fixed and permeabilized to allow for intracellular antibody staining.

-

Staining: The cells are stained with a fluorescently labeled phospho-specific STAT antibody.

-

Flow Cytometry Analysis: The level of STAT phosphorylation in each sample is quantified by measuring the mean fluorescence intensity (MFI) of the stained cells using a flow cytometer.

3. Data Analysis:

-

The MFI values are used to calculate the percent inhibition of STAT phosphorylation for each Peficitinib concentration.

-

IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of Peficitinib.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the key steps involved in a typical in vitro biochemical assay to determine the inhibitory activity of Peficitinib.

Caption: A generalized workflow for an in vitro JAK kinase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Peficitinib Hydrochloride: A Pan-Janus Kinase Inhibitor for Autoimmune Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Peficitinib hydrochloride, a novel small molecule inhibitor of the Janus kinase (JAK) family, represents a significant advancement in the oral treatment of autoimmune diseases, particularly rheumatoid arthritis (RA). Developed by Astellas Pharma under the code ASP015K, peficitinib is a pan-JAK inhibitor, potently targeting JAK1, JAK2, JAK3, and TYK2, thereby modulating the signaling of a broad spectrum of cytokines implicated in the pathophysiology of inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction and disability. The pathogenesis of RA is complex, involving a cascade of inflammatory cytokines that signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2] The development of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that inhibit JAK enzymes has revolutionized the management of RA.[2] Peficitinib (formerly known as ASP015K) is an orally bioavailable pan-JAK inhibitor that has demonstrated efficacy and a manageable safety profile in clinical trials, leading to its approval for the treatment of RA in Japan.[3][4] This guide will delve into the technical aspects of peficitinib's discovery, its chemical synthesis, and the key experimental data that underpin its therapeutic potential.

Mechanism of Action: Pan-JAK Inhibition

Peficitinib exerts its therapeutic effects by inhibiting the family of Janus kinases, which are intracellular tyrosine kinases that play a pivotal role in the signal transduction of numerous cytokines and growth factors involved in immunity and inflammation.[2][5] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammatory responses.[2][5]

Peficitinib is characterized as a pan-JAK inhibitor, demonstrating potent inhibition across the JAK family.[4] This broad-spectrum inhibition allows for the modulation of a wide array of cytokine signaling pathways that are crucial in the pathogenesis of autoimmune diseases.

Figure 1: Peficitinib's Mechanism of Action on the JAK-STAT Pathway.

In Vitro Inhibitory Activity

The inhibitory potency of peficitinib against the individual JAK enzymes has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate its activity across the JAK family, with moderate selectivity for JAK3.[6][7]

| Enzyme | IC50 (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.71 |

| TYK2 | 4.8 |

| Table 1: Peficitinib In Vitro Inhibitory Activity against JAK Enzymes [6][7] |

Chemical Synthesis of this compound

The synthesis of peficitinib is accomplished through a seven-step linear sequence.[5][6] The process commences with the commercially available starting material, 4-chloro-7-azaindole.

Figure 2: Synthetic Workflow for this compound.

Detailed Experimental Protocol for Synthesis

Step 1: N-protection of 4-chloro-7-azaindole

-

Reactants: 4-chloro-7-azaindole, triisopropylsilyl chloride (TIPSCl).

-

Procedure: The starting material is reacted with TIPSCl to protect the nitrogen atom of the azaindole ring. This protection is crucial for directing the subsequent lithiation to the desired position.[5][6]

Step 2: Directed lithiation and ethyl chloroformate quench

-

Reactants: N-protected 4-chloro-7-azaindole, sec-butyllithium (sec-BuLi), ethyl chloroformate.

-

Procedure: The TIPS-protected intermediate is treated with sec-BuLi, which directs the lithiation to the C-5 position. The resulting lithiated species is then quenched with ethyl chloroformate to introduce an ethyl ester group at the C-5 position.[5][6]

Step 3: Deprotection

-

Reactant: Tetrabutylammonium fluoride (TBAF).

-

Procedure: The TIPS protecting group is removed using TBAF to yield the C-5 substituted ethyl ester of 7-azaindole.[5][6]

Step 4: Basic hydrolysis and amidation

-

Reactants: C-5 substituted ethyl ester, a base for hydrolysis, 1,1'-Carbonyldiimidazole (CDI), aqueous ammonium hydroxide.

-

Procedure: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid under basic conditions. The carboxylic acid is then activated with CDI and subsequently reacted with aqueous ammonium hydroxide to form the primary amide.[5][6]

Step 5: Preparation of trans-4-aminoadamantan-1-ol

-

Procedure: This key intermediate is obtained from a diastereomeric mixture of 4-aminoadamantan-1-ol. The synthesis involves the protection of the amine group, chromatographic separation of the diastereomers, and subsequent deprotection to yield the desired trans isomer.[5][6]

Step 6: Nucleophilic Aromatic Substitution

-

Reactants: The C-5 amide of 4-chloro-7-azaindole and trans-4-aminoadamantan-1-ol.

-

Procedure: The two key fragments are coupled via a nucleophilic aromatic substitution reaction under forcing temperature conditions (e.g., 200°C) to furnish the peficitinib free base.[5][6]

Step 7: Salt Formation

-

Reactant: Hydrobromic acid or Hydrochloric acid.

-

Procedure: The peficitinib free base is treated with either hydrobromic acid or hydrochloric acid to form the corresponding salt, which facilitates its isolation and purification in a crystalline form.[5][6]

Preclinical and Clinical Evaluation

In Vitro and In Vivo Preclinical Studies

STAT Phosphorylation Assay

-

Methodology: The inhibitory effect of peficitinib on cytokine-induced STAT phosphorylation is a key measure of its cellular activity. Peripheral blood mononuclear cells (PBMCs) or fibroblast-like synoviocytes (FLS) are stimulated with cytokines such as IL-6 and its soluble receptor (IL-6R).[1][8] Following stimulation in the presence of varying concentrations of peficitinib, the phosphorylation status of STAT1, STAT3, and STAT5 is assessed by Western blotting using phospho-specific antibodies.[1]

-

Results: Peficitinib has been shown to inhibit the phosphorylation of STAT1, STAT3, and STAT5 in a concentration-dependent manner in RA FLS.[1]

In Vivo Animal Model

-

Model: The efficacy of peficitinib has been evaluated in a rat adjuvant-induced arthritis (AIA) model, a well-established model of human rheumatoid arthritis.[4]

-

Methodology: Arthritis is induced in rats by immunization with an adjuvant. Peficitinib is administered orally, and the effects on paw swelling, bone destruction, and inflammatory markers are assessed.[4]

-

Results: Peficitinib demonstrated dose-dependent efficacy in both prophylactic and therapeutic dosing regimens in the rat AIA model, significantly reducing paw swelling and bone destruction.[4]

Clinical Trials in Rheumatoid Arthritis

Peficitinib has undergone extensive clinical evaluation in patients with moderate to severe RA. The pivotal Phase III clinical trial program included two major studies, RAJ3 and RAJ4, conducted primarily in Asian patient populations.[9][10]

Figure 3: Logical Relationship of the RAJ3 and RAJ4 Phase III Clinical Trials.

RAJ3 Study (NCT02308163)

-

Patient Population: Patients with an inadequate response to conventional DMARDs.[9]

-

Design: A multinational, randomized, placebo-controlled, double-blind study. Patients received peficitinib (100 mg/day or 150 mg/day) or placebo, with or without concomitant DMARDs.[9]

-

Primary Endpoint: American College of Rheumatology 20% improvement (ACR20) response rate at Week 12.[9]

RAJ4 Study (NCT02305849)

-

Patient Population: Patients with an inadequate response to methotrexate (MTX).[9]

-

Design: A randomized, placebo-controlled, double-blind study. Patients received peficitinib (100 mg/day or 150 mg/day) in combination with MTX, or placebo in combination with MTX.[9]

-

Co-Primary Endpoints: ACR20 response rate at Week 12 and suppression of joint destruction (change in modified Total Sharp Score from baseline) at Week 28.[9]

Clinical Efficacy and Safety Both the RAJ3 and RAJ4 studies met their primary endpoints, demonstrating the superiority of both 100 mg and 150 mg doses of peficitinib over placebo in achieving a significant clinical response.[9] The safety profile of peficitinib was found to be consistent with that of other JAK inhibitors, with no new safety signals identified.[9]

| Outcome | RAJ3 Study | RAJ4 Study |

| ACR20 Response at Week 12 | ||

| Peficitinib 100 mg | Significantly higher than placebo | Significantly higher than placebo |

| Peficitinib 150 mg | Significantly higher than placebo | Significantly higher than placebo |

| Change in modified Total Sharp Score at Week 28 | Not a primary endpoint | Significantly less progression than placebo |

| Common Treatment-Emergent Adverse Events (TEAEs) | Nasopharyngitis, Herpes Zoster | Nasopharyngitis, Herpes Zoster |

| Table 2: Summary of Key Efficacy and Safety Outcomes from Phase III RAJ3 and RAJ4 Studies [9][10] |

| Patient-Reported Outcome (Proportion Achieving MCID at Week 12/ET) | RAJ3 Study (Peficitinib 150 mg vs. Placebo) | RAJ4 Study (Peficitinib 150 mg vs. Placebo) |

| Health Assessment Questionnaire – Disability Index (HAQ-DI) | 58.4% vs. 29.3% (p<0.001) | 61.4% vs. 31.5% (p<0.001) |

| Subject's Global Assessment of Pain (SGAP) | 78.2% vs. 41.4% (p<0.001) | 72.5% vs. 41.1% (p<0.001) |

| Physician's Global Assessment of disease activity (PGA) | 90.1% vs. 53.5% (p<0.001) | 84.2% vs. 48.8% (p<0.001) |

| Table 3: Patient-Reported Outcomes from RAJ3 and RAJ4 Studies [10] |

Conclusion

This compound is a potent, orally administered pan-JAK inhibitor that has emerged as a valuable therapeutic option for patients with rheumatoid arthritis. Its discovery and development have been guided by a thorough understanding of the role of the JAK-STAT signaling pathway in autoimmune diseases. The chemical synthesis of peficitinib is a well-defined, multi-step process that provides access to this novel therapeutic agent. Preclinical and extensive clinical studies have established its efficacy in reducing the signs and symptoms of RA and inhibiting structural joint damage, with a safety profile comparable to other drugs in its class. For researchers and drug development professionals, peficitinib serves as a compelling example of the successful translation of a targeted molecular mechanism into a clinically effective therapy for autoimmune disorders. Further research may explore its potential in other inflammatory conditions where the JAK-STAT pathway plays a central role.

References

- 1. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and Effectiveness of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean Peficitinib Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seven steps to synthesize Peficitinib hydrobromide_Chemicalbook [chemicalbook.com]

- 7. Efficacy and safety of the oral Janus kinase inhibitor peficitinib (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study | Annals of the Rheumatic Diseases [ard.bmj.com]

- 8. In vitro pharmacological effects of peficitinib on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Patient- and physician-reported outcomes from two phase 3 randomized studies (RAJ3 and RAJ4) of peficitinib (ASP015K) in Asian patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Peficitinib Hydrochloride: A Deep Dive into its Modulation of Cytokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peficitinib hydrochloride (brand name Smyraf®) is an orally administered Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis in Japan.[1] As a pan-JAK inhibitor, it potently and competitively binds to the ATP-binding site of JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), key enzymes in the signal transduction pathways of numerous cytokines and growth factors implicated in inflammatory and autoimmune diseases.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of peficitinib, with a focus on its inhibitory effects on cytokine signaling pathways. It includes a comprehensive summary of its inhibitory concentrations, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The therapeutic effects of peficitinib are primarily mediated through the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[4][5] This pathway is a critical cascade for a multitude of cytokines and growth factors involved in immunity and inflammation.[1]

Upon cytokine binding to their cognate receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammatory responses.[1]

Peficitinib, by inhibiting the catalytic activity of JAKs, effectively blocks this entire downstream signaling cascade. This leads to a reduction in the phosphorylation and activation of STATs, thereby preventing the transcription of pro-inflammatory genes and ultimately suppressing the inflammatory response.[5][6]

Quantitative Data: Inhibitory Activity of Peficitinib

Peficitinib has demonstrated potent inhibitory activity against all four members of the JAK family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.7 |

| TYK2 | 4.8 |

Table 1: In vitro inhibitory activity of peficitinib against JAK kinases.

The inhibitory effect of peficitinib extends to the signaling of various cytokines. The following table summarizes the IC50 values for the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) from healthy subjects.

| Cytokine | STAT Pathway | IC50 (nM) in Healthy PBMCs |

| IL-2 | STAT5 | 78.8[4] |

| IL-4 | STAT6 | 21.2[4] |

| IL-6 | STAT3 | 213[4] |

| IL-13 | STAT6 | 32.2[4] |

| IFN-α | STAT1 | 163[4] |

Table 2: Peficitinib's inhibitory concentration (IC50) on cytokine-induced STAT phosphorylation in healthy peripheral blood mononuclear cells (PBMCs).[4]

Experimental Protocols

In Vitro Kinase Assay for JAK Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of peficitinib against JAK1, JAK2, JAK3, and TYK2.

Methodology:

-

Recombinant human JAK enzymes are incubated with a peptide substrate and ATP in a reaction buffer.

-

Peficitinib is added to the reaction mixture at various concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or a luminescence-based assay.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the peficitinib concentration and fitting the data to a sigmoidal dose-response curve.

Cytokine-Induced STAT Phosphorylation Assay in PBMCs by Flow Cytometry

Objective: To measure the inhibitory effect of peficitinib on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).[4]

Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.[4]

-

Cell Culture and Peficitinib Treatment: PBMCs are cultured in appropriate media and pre-incubated with varying concentrations of peficitinib for a specified duration.[4]

-

Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6, IFN-α) to induce STAT phosphorylation.[4]

-

Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow intracellular antibody staining.[4]

-

Intracellular Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).[4]

-

Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) is used to quantify the level of STAT phosphorylation.[4]

-

Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each peficitinib concentration, and IC50 values are determined by non-linear regression analysis.[4]

Western Blot Analysis of STAT Phosphorylation in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS)

Objective: To assess the effect of peficitinib on IL-6-induced STAT phosphorylation in RA FLS.[6]

Methodology:

-

Cell Culture: RA FLS are cultured in appropriate media until they reach a suitable confluency.[6]

-

Peficitinib Treatment and Cytokine Stimulation: The cells are pre-treated with different concentrations of peficitinib for 24 hours, followed by stimulation with IL-6 and soluble IL-6 receptor (sIL-6R) for 10 minutes.[6]

-

Cell Lysis: The cells are washed and then lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STATs (pSTAT1, pSTAT3, pSTAT5) and total STATs. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated STATs is quantified and normalized to the intensity of the total STAT bands to determine the relative level of phosphorylation.[6]

Visualizations

Caption: The JAK-STAT signaling pathway and the point of inhibition by peficitinib.

Caption: A generalized experimental workflow for assessing peficitinib's effect on cytokine signaling.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Targeting Interferon-Gamma (IFN-γ)-Related Signalling Pathways in Inflammatory Bowel Disease: Emerging Inhibitors and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro pharmacological effects of peficitinib on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]

- 6. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Characterization of Peficitinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib hydrochloride (formerly ASP015K) is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] As a pan-JAK inhibitor, it demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), which are crucial components of intracellular signaling pathways for numerous cytokines involved in inflammation and immune responses.[2][3] This technical guide provides a comprehensive overview of the in-vitro characterization of Peficitinib, detailing its mechanism of action, enzymatic and cellular activity, and selectivity profile. The experimental protocols for key assays are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological properties.

Mechanism of Action

Peficitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.[4] This pathway is integral to the signal transduction of a wide array of cytokines and growth factors that are pivotal in immune cell development, activation, and function.[5] Upon cytokine binding to their cognate receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammatory and immune responses.[4][5] Peficitinib, by binding to the ATP-binding site of JAK enzymes, competitively inhibits their kinase activity, thereby blocking this entire signaling cascade.[6]

Quantitative Data Summary

The in-vitro activity of this compound has been quantified through various enzymatic and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Enzymatic Inhibition of JAK Isoforms by Peficitinib

| Janus Kinase Isoform | IC50 (nM) |

| JAK1 | 3.9[2][7] |

| JAK2 | 5.0[2][7] |

| JAK3 | 0.7[7][8] |

| Tyk2 | 4.8[2][7] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of Peficitinib required to inhibit 50% of the enzymatic activity of the respective JAK isoform.

Table 2: Cellular Activity of Peficitinib

| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |

| T-cell Proliferation | Human T-cells | IL-2 | [3H]-Thymidine incorporation | 10[7][8] |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 levels | 124[7][8] |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 levels | 127[7][8] |

| STAT1, STAT3, STAT5 Phosphorylation | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | IL-6 and IL-6R | pSTAT1, pSTAT3, pSTAT5 levels | Concentration-dependent inhibition observed[2] |

| Cytokine Production | Peripheral Blood Mononuclear Cells (PBMCs) | TCR stimulation | IL-4, IL-13, IFN-γ, TNF-α | Dose-dependent suppression[9] |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

JAK Enzymatic Assay

This assay determines the direct inhibitory effect of Peficitinib on the kinase activity of isolated JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes

-

Substrate peptide (e.g., IRS1-tide)

-

ATP (Adenosine triphosphate)

-

5x Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

This compound dissolved in DMSO

-

Kinase-Glo® Max reagent or similar ADP-Glo™ Kinase Assay system

-

96-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in 1x kinase assay buffer.

-

In a 96-well plate, add the diluted Peficitinib or vehicle control (DMSO in kinase buffer).

-

Prepare a master mix containing 5x kinase assay buffer, ATP, and the substrate peptide in distilled water. Add this master mix to each well.

-

Initiate the kinase reaction by adding the diluted JAK enzyme to each well, except for the "blank" control wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP (or ADP produced) by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each Peficitinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines

-

Cytokine stimulus (e.g., IL-2, IL-6, IFN-α)

-

This compound dissolved in DMSO

-

Cell culture medium

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol)

-

Fluorophore-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT5 Alexa Fluor 647)

-

Flow cytometer

Procedure:

-

Isolate and prepare the cells of interest. For primary cells, it may be necessary to culture them in cytokine-free media for a period to reduce baseline signaling.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

-

Immediately stop the stimulation by fixing the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Stain the cells with the fluorophore-conjugated anti-phospho-STAT antibody.

-

Analyze the samples on a flow cytometer, gating on the cell population of interest.

-

Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.

-

Calculate the percent inhibition of STAT phosphorylation at each Peficitinib concentration and determine the IC50 value.

T-Cell Proliferation Assay

This assay assesses the effect of Peficitinib on the proliferation of T-cells following stimulation.

Materials:

-

Human T-cells (e.g., isolated from PBMCs)

-

T-cell activator (e.g., anti-CD3/anti-CD28 antibodies, or Phytohemagglutinin (PHA))

-

IL-2

-

This compound dissolved in DMSO

-

Complete RPMI-1640 medium

-

[3H]-Thymidine

-

96-well flat-bottom plates

-

Cell harvester and scintillation counter

Procedure:

-

Plate the T-cells in a 96-well plate in the presence of a T-cell activator.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Add IL-2 to the appropriate wells to stimulate proliferation.

-

Incubate the plate for a period of 2-3 days at 37°C in a CO2 incubator.

-

Pulse the cells with [3H]-Thymidine for the final 6-18 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporation of [3H]-Thymidine using a scintillation counter.

-

Calculate the percent inhibition of T-cell proliferation for each Peficitinib concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the in-vitro characterization of Peficitinib.

Logical Relationship Diagram

References

- 1. Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. 7tmantibodies.com [7tmantibodies.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mesoscale.com [mesoscale.com]

- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

Peficitinib Hydrochloride: A Deep Dive into its Role in the JAK-STAT Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrochloride, a novel oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases, particularly rheumatoid arthritis (RA).[1][2] Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in inflammation and immune responses.[1][3] This technical guide provides an in-depth exploration of peficitinib's interaction with the JAK-STAT pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a principal signaling cascade that transduces extracellular signals from cytokines and growth factors into transcriptional regulation of target genes. This pathway plays a pivotal role in mediating immune cell development, activation, and function. The process is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate gene expression, often promoting inflammation.[3]

Peficitinib functions as a pan-JAK inhibitor, targeting multiple members of the JAK family.[2] By binding to the ATP-binding site of JAKs, peficitinib competitively inhibits their kinase activity, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT cascade leads to a reduction in the production of pro-inflammatory cytokines and other mediators, ultimately dampening the inflammatory response characteristic of autoimmune diseases like rheumatoid arthritis.[4]

Quantitative Analysis of Peficitinib's Inhibitory Activity

Peficitinib exhibits potent inhibitory activity against several JAK isoforms. The following tables summarize the key quantitative data from in vitro studies, providing insights into its selectivity and potency.

| Target | IC50 (nM) | Reference |

| JAK1 | 3.9 | [5] |

| JAK2 | 5.0 | [5] |

| JAK3 | 0.71 | [5] |

| Tyk2 | 4.8 | [5] |

| Table 1: In vitro inhibitory activity of peficitinib against JAK family kinases. |

| Cellular Target | Parameter | IC50 (nM) | Reference |

| Human Lymphocytes | STAT5 Phosphorylation | 127 | [6] |

| Table 2: Cellular inhibitory activity of peficitinib. |

Experimental Protocols

To provide a practical understanding of how the inhibitory activity of peficitinib is assessed, this section outlines the methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Illustrative Protocol)

This protocol describes a general method for determining the in vitro kinase activity of JAK enzymes in the presence of an inhibitor like peficitinib.

Objective: To determine the half-maximal inhibitory concentration (IC50) of peficitinib against JAK1, JAK2, JAK3, and Tyk2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

This compound

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well filter plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate.

-

Add the serially diluted peficitinib or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

The percentage of inhibition is calculated for each peficitinib concentration relative to the vehicle control.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Intracellular STAT Phosphorylation Assay using Flow Cytometry

This protocol outlines a method to assess the inhibitory effect of peficitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation by peficitinib in human lymphocytes.

Materials:

-

Fresh human whole blood or isolated PBMCs

-

Cytokine stimulant (e.g., IL-2 for STAT5 phosphorylation)

-

This compound

-

Fixation buffer (e.g., paraformaldehyde-based)

-

Permeabilization buffer (e.g., saponin- or methanol-based)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STAT5 (pSTAT5)

-

Flow cytometer

Procedure:

-

Pre-incubate whole blood or PBMCs with various concentrations of peficitinib or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15 minutes) at 37°C. An unstimulated control should also be included.

-

Fix the cells immediately by adding a fixation buffer. Incubate for 10-15 minutes at room temperature.

-

Lyse red blood cells (if using whole blood) using a lysis buffer.

-

Permeabilize the cells by adding a permeabilization buffer. Incubate for a specified time on ice or at room temperature, depending on the buffer.

-

Wash the cells with a wash buffer (e.g., PBS with BSA).

-

Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and pSTAT5. Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

Acquire the data on a flow cytometer, gating on the lymphocyte population of interest (e.g., CD4+ T cells).

-

Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal in the stimulated and unstimulated samples at different peficitinib concentrations.

-

Calculate the percentage of inhibition of STAT phosphorylation and determine the IC50 value.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Downstream Effects of JAK-STAT Inhibition by Peficitinib

The inhibition of the JAK-STAT pathway by peficitinib has significant downstream consequences on the inflammatory milieu, particularly within the synovial environment of rheumatoid arthritis patients.

Suppression of Pro-inflammatory Cytokine and Chemokine Production

Studies on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) have demonstrated that peficitinib effectively suppresses the production of key inflammatory mediators. Specifically, peficitinib has been shown to reduce the secretion of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and Vascular Endothelial Growth Factor (VEGF).[7][8] MCP-1 is a potent chemokine responsible for recruiting monocytes to sites of inflammation, while VEGF is a key driver of angiogenesis, a process that contributes to the pannus formation and joint destruction in RA. By inhibiting the production of these molecules, peficitinib can disrupt the positive feedback loops that perpetuate chronic inflammation.

Modulation of Gene Expression

The ultimate outcome of JAK-STAT signaling is the regulation of gene transcription. By blocking this pathway, peficitinib alters the expression profile of genes involved in inflammation, immune cell proliferation, and matrix degradation. While comprehensive gene expression analyses specific to peficitinib are still emerging, studies with other JAK inhibitors in RA have shown downregulation of genes encoding for various cytokines, chemokines, and matrix metalloproteinases (MMPs) in synovial tissue. It is highly probable that peficitinib induces a similar transcriptional reprogramming, contributing to its therapeutic efficacy.

Conclusion

This compound is a potent, orally available pan-JAK inhibitor that exerts its therapeutic effect by directly targeting the JAK-STAT signaling pathway. Its ability to block the phosphorylation of STAT proteins leads to a significant reduction in the production of pro-inflammatory mediators, thereby alleviating the symptoms and potentially modifying the disease course of rheumatoid arthritis. The quantitative data on its inhibitory activity, coupled with a clear understanding of its mechanism of action, provide a strong rationale for its use in the treatment of autoimmune and inflammatory conditions. Further research into its precise effects on the transcriptome of immune and synovial cells will continue to refine our understanding of its therapeutic benefits.

References

- 1. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]

- 2. FDA-Approved Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Inhibitors for Managing Rheumatoid Arthritis: A Narrative Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of the oral Janus kinase inhibitor peficitinib (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Peficitinib Inhibits Angiogenesis via Suppression of VEGF Production in Rheumatoid Arthritis Fibroblast-like Synoviocytes - ACR Meeting Abstracts [acrabstracts.org]

- 8. mdpi.com [mdpi.com]

Preclinical Pharmacology of Peficitinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib hydrochloride (formerly known as ASP015K) is a novel, orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes. This technical guide provides a comprehensive overview of the preclinical pharmacology of peficitinib, summarizing key in vitro and in vivo data that have elucidated its mechanism of action, pharmacokinetic profile, and safety. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the development of immunomodulatory therapies.

Introduction

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2] This pathway is integral to the regulation of immune responses, and its dysregulation is implicated in the pathophysiology of various autoimmune and inflammatory diseases, including rheumatoid arthritis (RA).[1][2] Peficitinib has been developed as a pan-JAK inhibitor, targeting multiple members of the JAK family to modulate the signaling of a broad range of pro-inflammatory cytokines.[3]

Mechanism of Action

Peficitinib exerts its pharmacological effects by inhibiting the enzymatic activity of JAKs, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This interruption of the JAK-STAT signaling cascade leads to a reduction in the transcription of genes involved in inflammatory and immune responses.[4]

In Vitro Kinase Inhibition

Peficitinib is a potent inhibitor of all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2). It displays moderate selectivity for JAK3.[1][3] The 50% inhibitory concentrations (IC₅₀) are summarized in the table below.

| Kinase | IC₅₀ (nM) |

| JAK1 | 3.9[3][6] |

| JAK2 | 5.0[3][6] |

| JAK3 | 0.7[1] |

| Tyk2 | 4.8[3][6] |

| Table 1: In Vitro Inhibition of JAK Family Kinases by Peficitinib |

Cellular Activity

Consistent with its inhibition of JAK kinases, peficitinib demonstrates functional activity in cellular assays by inhibiting cytokine-induced signaling and cell proliferation.

-

Inhibition of STAT5 Phosphorylation: Peficitinib inhibits the phosphorylation of STAT5 in response to interleukin-2 (IL-2) in both rat whole blood and human lymphocytes in a concentration-dependent manner.[6]

-

Inhibition of T-Cell Proliferation: Peficitinib effectively suppresses the proliferation of human T-cells induced by IL-2.[6]

The diagram below illustrates the mechanism of action of peficitinib within the JAK-STAT signaling pathway.

In Vivo Pharmacology

The efficacy of peficitinib has been evaluated in a rat model of adjuvant-induced arthritis (AIA), a well-established preclinical model for rheumatoid arthritis.

Adjuvant-Induced Arthritis in Rats

In the rat AIA model, oral administration of peficitinib resulted in a dose-dependent reduction in paw swelling and bone destruction.[1] These findings demonstrate the in vivo anti-inflammatory and disease-modifying potential of the compound.

| Parameter | ED₅₀ (mg/kg) |

| Inhibition of Paw Swelling | 2.7 |

| Table 2: In Vivo Efficacy of Peficitinib in Rat Adjuvant-Induced Arthritis Model |

The following diagram outlines a typical experimental workflow for evaluating a compound like peficitinib in the rat AIA model.

References

- 1. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ard.bmj.com [ard.bmj.com]

- 4. A drug–drug interaction study to evaluate the impact of peficitinib on OCT1- and MATE1-mediated transport of metformin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Potential Drug–Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Peficitinib Hydrochloride: A Pan-JAK Inhibitor for Autoimmune Disease Investigation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Peficitinib hydrochloride (formerly ASP015K) is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes. As a pan-JAK inhibitor, it demonstrates activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), crucial mediators of cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of Peficitinib's mechanism of action, preclinical pharmacology, and clinical efficacy in rheumatoid arthritis (RA), supported by quantitative data from pivotal Phase III clinical trials. Detailed experimental methodologies for key in vitro and in vivo assays are presented to facilitate further research and development.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Peficitinib exerts its immunomodulatory effects by inhibiting the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. The binding of cytokines to their cognate receptors on the cell surface triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.

By inhibiting JAK1, JAK2, JAK3, and TYK2, Peficitinib effectively blocks these downstream signaling events, leading to a reduction in the production of pro-inflammatory cytokines and modulation of the immune response.[1] Peficitinib has shown inhibitory activity against all JAK family members with IC50 values in the low nanomolar range.[2]

Preclinical Pharmacology

In Vitro Studies

The efficacy of Peficitinib has been evaluated in various in vitro assays to characterize its inhibitory effects on immune cell function.

Table 1: In Vitro Inhibitory Activity of Peficitinib

| Assay | Cell Type | Stimulus | Measured Endpoint | Key Findings |

| STAT Phosphorylation | Peripheral Blood Mononuclear Cells (PBMCs) from RA patients | Various cytokines | Phosphorylated STAT1, STAT3, STAT5 | Peficitinib effectively suppressed STAT phosphorylation induced by multiple cytokines.[1][3] |

| Cytokine/Chemokine Production | PBMCs and skin fibroblasts | Anti-CD3/anti-CD28 antibodies | Production of pro-inflammatory cytokines and chemokines | Peficitinib suppressed the production of inflammatory mediators.[1][3] |

| T-cell Proliferation | T-cells | Interleukin-2 (IL-2) | T-cell proliferation | Peficitinib inhibited IL-2-dependent T-cell proliferation.[4] |

In Vivo Animal Models

Peficitinib has demonstrated significant efficacy in animal models of rheumatoid arthritis.

Table 2: Efficacy of Peficitinib in a Rat Adjuvant-Induced Arthritis (AIA) Model

| Treatment Group | Dosage | Arthritis Score | Paw Swelling | Key Findings |

| Peficitinib | 3 - 30 mg/kg (oral) | Dose-dependent reduction | Dose-dependent reduction | Peficitinib demonstrated potent therapeutic effects in both prophylactic and therapeutic dosing regimens.[4][5] |

| Tofacitinib | 1 - 10 mg/kg (oral) | Dose-dependent reduction | Dose-dependent reduction | Peficitinib at 10 mg/kg showed comparable efficacy to tofacitinib at 3 mg/kg.[5] |

Clinical Efficacy in Rheumatoid Arthritis

Peficitinib has undergone extensive clinical evaluation in patients with moderate to severe rheumatoid arthritis. The RAJ3 (NCT02308163) and RAJ4 (NCT02305849) Phase III trials are pivotal studies that have demonstrated its efficacy and safety.[6]

Efficacy Data from Phase III Trials

The primary endpoint in both the RAJ3 and RAJ4 studies was the American College of Rheumatology 20% (ACR20) response rate at Week 12.

Table 3: ACR Response Rates at Week 12 in the RAJ3 Study (Inadequate Response to DMARDs) [2][7]

| Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |

| Peficitinib 100 mg | 57.7 | 32.1 | 14.8 |

| Peficitinib 150 mg | 74.5 | 47.3 | 25.5 |

| Placebo | 30.7 | 12.3 | 4.4 |

| *p<0.001 vs. Placebo |

Table 4: Efficacy Outcomes at Week 12 in the RAJ4 Study (Inadequate Response to Methotrexate) [8]

| Treatment Group | ACR20 Response Rate (%) | Change from Baseline in DAS28-CRP |

| Peficitinib 100 mg | 58.6 | -2.33 |

| Peficitinib 150 mg | 64.4 | -2.57 |

| Placebo | 21.8 | -0.87 |

| *p<0.001 vs. Placebo |

Safety and Tolerability

Peficitinib was generally well-tolerated in the Phase III clinical program. The most common adverse events were nasopharyngitis and herpes zoster.

Table 5: Key Safety Findings from the RAJ3 and RAJ4 Studies [7][8][9]

| Adverse Event | Peficitinib 100 mg (Incidence per 100 patient-years) | Peficitinib 150 mg (Incidence per 100 patient-years) | Placebo (Incidence per 100 patient-years) |

| Any Adverse Event | Similar across groups | Similar across groups | Similar across groups |

| Serious Infections | Higher than placebo | Higher than placebo | Lower than active treatment |

| Herpes Zoster | Higher than placebo | Higher than placebo | Lower than active treatment |

Experimental Protocols

In Vitro STAT Phosphorylation Assay

-

Cell Isolation and Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of rheumatoid arthritis patients or healthy donors using Ficoll-Paque density gradient centrifugation. Culture the cells in appropriate media.

-

Compound Incubation: Pre-incubate the PBMCs with varying concentrations of Peficitinib or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6, IFN-γ) to induce JAK-STAT signaling.

-

Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration using a standard assay (e.g., BCA assay).

-

Western Blotting or Flow Cytometry: Analyze the phosphorylation status of specific STAT proteins (e.g., pSTAT1, pSTAT3) using Western blotting with phospho-specific antibodies or by intracellular staining followed by flow cytometry.

-

Data Analysis: Quantify the levels of phosphorylated STATs relative to total STATs or a housekeeping protein. Calculate IC50 values for Peficitinib's inhibition of STAT phosphorylation.[1]

Rat Adjuvant-Induced Arthritis (AIA) Model

-

Induction of Arthritis: Induce arthritis in female Lewis rats by a single intradermal injection of Freund's Complete Adjuvant at the base of the tail.

-

Treatment Administration: Begin oral administration of Peficitinib (e.g., 3, 10, 30 mg/kg), vehicle control, or a comparator drug (e.g., tofacitinib) daily, either prophylactically (starting on the day of adjuvant injection) or therapeutically (starting after the onset of clinical signs of arthritis).

-

Clinical Assessment: Monitor the animals regularly for clinical signs of arthritis. Score the severity of arthritis in each paw based on a predefined scale (e.g., 0-4). Measure paw volume using a plethysmometer to quantify swelling.

-

Histopathological Analysis: At the end of the study, collect hind paws for histopathological examination. Assess synovial inflammation, pannus formation, and bone/cartilage destruction.

-

Biomarker Analysis: Collect blood samples to measure systemic inflammatory markers (e.g., C-reactive protein).[4][5]

Conclusion

This compound is a potent pan-JAK inhibitor that has demonstrated significant efficacy in preclinical models and robust clinical efficacy in patients with rheumatoid arthritis. Its mechanism of action, targeting the central JAK-STAT signaling pathway, provides a strong rationale for its investigation in a broader range of autoimmune and inflammatory diseases. The data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of Peficitinib and the therapeutic potential of JAK inhibition.

References

- 1. In vitro pharmacological effects of peficitinib on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological effects of peficitinib on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and Effectiveness of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean Peficitinib Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Peficitinib Hydrochloride In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrochloride (also known as ASP015K) is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It demonstrates potent inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), which are crucial components of the JAK-STAT signaling pathway.[3][4] This pathway is a primary transducer of signals for numerous cytokines and growth factors involved in inflammation and immune responses.[5][6] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, including rheumatoid arthritis (RA).[5][6] Peficitinib has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of immune cells.[4][5]

These application notes provide a comprehensive overview of the in vitro cell-based assays used to characterize the activity of this compound. Detailed protocols for key experiments are provided to enable researchers to evaluate its mechanism of action and therapeutic potential.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the cellular response to a wide array of cytokines and growth factors. Peficitinib exerts its therapeutic effects by inhibiting the function of JAK enzymes, thereby blocking the downstream signaling events that lead to inflammation and immune cell activation.[2][5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound across various assays.

Table 1: Peficitinib Inhibitory Activity against JAK Enzymes

| Target | IC50 (nM) | Reference(s) |

| JAK1 | 3.9 | [3][4][7] |

| JAK2 | 5.0 | [3][4][7] |

| JAK3 | 0.7 - 0.71 | [3][4][7] |

| Tyk2 | 4.8 | [3][4][7] |

Table 2: Peficitinib Inhibitory Activity in Cellular Assays

| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) | Reference(s) |

| T-cell Proliferation | Human T-cells | IL-2 | Proliferation | 10 - 18 | [8][9] |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | p-STAT5 | 124 | [7][8] |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | p-STAT5 | 127 | [7][8] |

| STAT1, STAT3, STAT5 Phosphorylation | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | IL-6 and IL-6R | p-STAT1, p-STAT3, p-STAT5 | Concentration-dependent inhibition (0.1, 1, and 5 µM) | [4] |

Experimental Protocols

JAK Kinase Enzymatic Assay

This protocol outlines a method to determine the in vitro inhibitory activity of Peficitinib against purified JAK enzymes.

Materials:

-

Purified recombinant JAK1, JAK2, JAK3, or Tyk2 enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Substrate peptide (e.g., Biotin-Lyn-Substrate-2 or Biotin-IRS-Substrate)

-

This compound stock solution (in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-